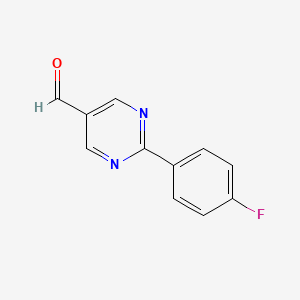

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals a complex three-dimensional molecular architecture that significantly influences its chemical reactivity and biological activity. X-ray diffraction studies of related pyrimidine derivatives have provided valuable insights into the structural parameters of this compound family. The molecular geometry exhibits specific characteristics that distinguish it from other pyrimidine carbaldehyde derivatives.

The compound crystallizes in specific space groups that reflect the inherent symmetry of the molecular structure. Related pyrimidine derivatives have been observed to adopt various crystal systems, including orthorhombic and monoclinic arrangements, depending on the substitution pattern. The fundamental molecular parameters include a molecular formula of C₁₁H₇FN₂O with a corresponding molecular weight of 202.18 g/mol. The presence of the fluorine atom in the para position of the phenyl ring creates specific electronic and steric effects that influence the overall molecular conformation.

The pyrimidine ring system maintains planarity, which is characteristic of aromatic heterocycles, while the attached 4-fluorophenyl group exhibits specific orientation relative to the pyrimidine plane. Crystallographic studies of similar compounds have revealed interplanar angles that range from 5 to 42 degrees, depending on the specific substitution pattern. The aldehyde functional group at the 5-position extends from the pyrimidine ring plane, creating additional opportunities for intermolecular interactions.

Table 1: Fundamental Crystallographic Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇FN₂O |

| Molecular Weight | 202.18 g/mol |

| Chemical Abstracts Service Number | 944900-53-2 |

| PubChem Compound Identifier | 33777606 |

The molecular geometry is further characterized by specific bond lengths and angles that reflect the electronic distribution within the molecule. The carbon-nitrogen bonds within the pyrimidine ring exhibit typical aromatic character, while the carbon-fluorine bond in the phenyl substituent introduces specific electronic effects that influence the overall molecular properties.

Intermolecular interactions play a crucial role in determining the crystal packing arrangement. Hydrogen bonding patterns, particularly those involving the aldehyde oxygen and pyrimidine nitrogen atoms, contribute to the stability of the crystal structure. Carbon-hydrogen to fluorine interactions have been observed in related compounds, suggesting similar stabilizing forces in this compound crystal structures.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for confirming the molecular structure and investigating the electronic environment of individual atoms within the molecule.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to specific hydrogen atoms within the molecular framework. The aldehyde proton typically appears as a distinctive singlet in the downfield region, reflecting the deshielding effect of the carbonyl group. The pyrimidine ring protons exhibit specific chemical shift patterns that reflect the electronic influence of the nitrogen atoms and the 4-fluorophenyl substituent.

The aromatic protons of the 4-fluorophenyl group display characteristic coupling patterns that confirm the para-substitution pattern. Fluorine coupling effects create specific splitting patterns that serve as diagnostic features for structural confirmation. The integration ratios of the various proton signals provide quantitative verification of the proposed molecular structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears as a characteristic signal in the downfield region, while the aromatic carbons exhibit specific chemical shifts that reflect their electronic environments. Fluorine coupling to carbon atoms creates additional complexity in the carbon spectra, providing further structural confirmation.

Table 2: Characteristic Spectroscopic Features

| Technique | Key Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aldehyde proton singlet, aromatic multiplets |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon signal, aromatic carbon pattern |

| Infrared Spectroscopy | Carbonyl stretch, aromatic carbon-carbon stretches |

| Ultraviolet-Visible Spectroscopy | π-π* transitions, charge transfer bands |

Infrared spectroscopy provides information about functional group characteristics and molecular vibrations. The aldehyde carbonyl group exhibits a characteristic stretching frequency that appears in the expected region for aromatic aldehydes. The aromatic carbon-carbon stretching vibrations create additional characteristic bands that confirm the presence of the pyrimidine and phenyl ring systems.

Ultraviolet-Visible spectroscopy reveals electronic transitions that provide insight into the conjugated π-electron system. The extended conjugation between the pyrimidine ring and the 4-fluorophenyl substituent creates specific absorption characteristics that can be used for identification and quantitative analysis. The presence of the fluorine atom influences the electronic transitions through its electron-withdrawing properties.

Comparative Analysis with Pyrimidine Carbaldehyde Derivatives

The structural comparison of this compound with related pyrimidine carbaldehyde derivatives reveals important structure-property relationships that influence chemical reactivity and biological activity. Several closely related compounds provide valuable reference points for understanding the specific characteristics of this fluorinated derivative.

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde represents a significant structural analog that differs in the nature and position of fluorine substitution. This compound has a molecular formula of C₆H₃F₃N₂O and a molecular weight of 176.10 g/mol. The trifluoromethyl group at the 2-position of the pyrimidine ring creates substantially different electronic effects compared to the 4-fluorophenyl substitution pattern.

Table 3: Comparative Structural Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| This compound | C₁₁H₇FN₂O | 202.18 | 4-Fluorophenyl at position 2 |

| 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C₆H₃F₃N₂O | 176.10 | Trifluoromethyl at position 2 |

| 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | C₁₁H₇ClN₂O | 218.64 | 4-Chlorophenyl at position 2 |

| Pyrimidine-5-carbaldehyde | C₅H₄N₂O | 108.10 | Unsubstituted parent compound |

The unsubstituted pyrimidine-5-carbaldehyde serves as the fundamental parent compound with a molecular formula of C₅H₄N₂O and molecular weight of 108.10 g/mol. This compound provides the basic structural framework upon which various substitutions can be introduced to modify chemical and biological properties.

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde offers a direct comparison for evaluating halogen substitution effects. With a molecular formula of C₁₁H₇ClN₂O and molecular weight of 218.64 g/mol, this compound demonstrates how different halogens influence molecular properties while maintaining the same substitution pattern.

The electronic effects of different substituents create variations in molecular reactivity and biological activity. The 4-fluorophenyl group in the target compound provides specific electronic characteristics that differ from both the electron-withdrawing trifluoromethyl group and the larger chlorine substituent. These differences manifest in various physical and chemical properties, including solubility, stability, and interaction with biological targets.

Structural comparisons reveal that the position and nature of substituents significantly influence the three-dimensional molecular conformation. Crystallographic studies of related compounds have shown that different substituents can cause variations in interplanar angles and molecular packing arrangements. These conformational differences directly impact the biological activity and synthetic utility of the compounds.

Properties

IUPAC Name |

2-(4-fluorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOJHESLZIPEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554218 | |

| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-93-2 | |

| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Summary (Based on Reference)

- Starting Materials: Bis(aminopyrimidine) derivatives and 4-fluoroaniline or related fluorophenyl amines.

- Reaction Conditions: The general procedure involves a condensation reaction on a 3.7 mmol scale, followed by purification.

- Yield: High yields reported, e.g., 87% for the 2-[(4-fluorophenyl)amino]pyrimidine-5-carbaldehyde.

- Characterization: The product is a light yellow solid with melting point 213–215°C. Spectroscopic data (1H NMR, 13C NMR, HRMS, IR) confirm the structure.

| Parameter | Data |

|---|---|

| Yield | 87% |

| Melting Point | 213–215 °C |

| 1H NMR (DMSO-d6, 500 MHz) | δ 10.50 (s, 1H, aldehyde), 9.84 (s, 1H), aromatic signals between 7.19–7.79 ppm |

| 13C NMR (DMSO-d6, 125 MHz) | δ 189.3 (aldehyde C), 158.6 (C-F coupling) |

| HRMS (ESI) | m/z 218.0731 (calcd 218.0724) |

| IR | Peaks at 3260, 1684 cm⁻¹ (aldehyde C=O) |

This method is notable for its straightforward condensation and high purity of the target aldehyde derivative.

Multi-Step Synthesis via Pyrimidinone Intermediates with Fluorophenyl Substitution

A patent (CN101323597A) describes a multi-step synthetic route to fluorophenyl-substituted pyrimidine derivatives, which can be adapted for aldehyde synthesis.

Key Steps:

- Cyclization: Isobutyrylacetonitrile, 4-fluorobenzaldehyde, and urea are refluxed in methanol with ketone chloride or iron chloride catalysts to form 4-(4-fluorophenyl)-6-isopropyl-5-cyano-3,4-dihydropyrimidinone intermediates.

- Nitration and Hydroxylation: Subsequent treatment with nitric acid at low temperature introduces hydroxyl groups.

- Functional Group Transformation: Further oxidation or substitution steps convert cyano or hydroxyl groups to aldehyde functionality.

Example Data from Patent:

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Cyclization | Isobutyrylacetonitrile + 4-fluorobenzaldehyde + urea, reflux in MeOH, sulfuric acid catalyst | 83% | 4-(4-fluorophenyl)-6-isopropyl-5-cyano-dihydropyrimidinone |

| Hydroxylation | Nitric acid (60-61%), <10°C | 89% | 4-(4-fluorophenyl)-2-hydroxy-6-isopropyl-5-cyanopyrimidine |

This route is industrially relevant due to its relatively high yields and scalable conditions, although it involves multiple steps and intermediate purifications.

Comparative Summary of Preparation Methods

| Method Type | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Arylamino Pyrimidine Condensation | Bis(aminopyrimidine) + 4-fluoroaniline | Mild condensation, purification | ~87 | High yield, straightforward | Requires specific amine precursors |

| Multi-step Pyrimidinone Route | Isobutyrylacetonitrile + 4-fluorobenzaldehyde + urea | Reflux, acid catalysis, nitration | 65-89 | Scalable, industrially viable | Multi-step, longer synthesis |

| Catalytic Hydrogenation | 2-(2-fluorobenzoyl)malononitrile | Pd/C, Raney Ni, H2 atmosphere | Not specified | High purity products, adaptable | Complex catalyst handling |

Research Findings and Considerations

- Yields and Purity: Arylamino pyrimidine condensation methods yield high purity aldehydes with yields around 80-90%, suitable for laboratory-scale synthesis.

- Scalability: Multi-step pyrimidinone-based syntheses offer routes amenable to scale-up for industrial applications but require careful control of reaction conditions and purification steps.

- Catalyst Use: Catalytic hydrogenation methods provide selective reduction but involve handling of metal catalysts and hydrogen gas, which may complicate process safety and cost.

- Spectroscopic Validation: All methods report thorough characterization by NMR, MS, and IR to confirm aldehyde formation and fluorophenyl substitution.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(4-Fluorophenyl)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde exhibit selective activity against various bacterial strains, notably Enterococcus faecalis, a significant nosocomial pathogen. The fluorine substitution enhances the compound's lipophilicity, potentially improving bioavailability and efficacy against resistant strains .

Anticancer Properties

Studies have shown that this compound possesses notable anticancer properties. For instance, it has been tested against human gastric adenocarcinoma cells, demonstrating significant cytotoxicity while maintaining low toxicity to normal cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance its anticancer efficacy .

Applications in Drug Discovery

Given its promising biological activities, this compound serves as a lead compound in drug discovery. Its interactions with biological targets often involve hydrogen bonding and π-π stacking with proteins or nucleic acids, influencing its biological activity. Additionally, its interactions with metal ions are being explored for potential catalysis applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | CHClNO | Contains chlorine instead of fluorine |

| 4-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | CHFNO | Different substitution pattern on pyrimidine |

| 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | CHFNO | Fluorine at a different position |

Uniqueness : The presence of the fluorine atom at the para position on the phenyl ring significantly enhances lipophilicity and biological activity compared to similar compounds. This structural feature may also influence interaction dynamics with biological targets, making it a valuable candidate for further research in medicinal chemistry.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial properties against E. faecalis, highlighting its potential as an effective treatment against resistant bacterial infections .

- Anticancer Activity : In vitro studies indicated that certain derivatives showed IC values comparable to established anticancer drugs, suggesting that modifications to the compound could lead to enhanced therapeutic agents for cancer treatment .

- Inflammation Studies : Research into anti-inflammatory effects revealed that some derivatives effectively suppressed COX-2 activity, indicating potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Structural analogs of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde differ primarily in substituent positions, halogenation patterns, and additional functional groups. Key examples include:

- 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS 960198-49-6) : Differs in fluorination pattern (2,5-difluorophenyl vs. 4-fluorophenyl) .

- 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde (CAS 147118-37-4): Contains additional isopropyl and methylsulfonylamino groups at the 6- and 2-positions, respectively .

- 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 211245-64-6): Features a cyclopentylamino group at the 4-position and a methylthio group at the 2-position .

Table 1: Structural Comparison

*Calculated values based on structural inference where direct data is unavailable.

Physicochemical Properties

Key physicochemical parameters such as LogP (lipophilicity) and PSA (polar surface area) influence solubility, permeability, and bioavailability.

Table 2: Physicochemical Comparison

| Compound Name | LogP | PSA (Ų) |

|---|---|---|

| This compound | ~2.2* | ~43* |

| 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde | 2.23 | 42.85 |

| CAS 147118-37-4 | ~3.5* | ~90* |

| CAS 211245-64-6 | ~2.8* | ~85* |

*Estimated based on structural analogs.

Key Findings :

- Increased fluorination (e.g., 2,5-difluorophenyl in ) marginally elevates LogP compared to monofluorinated analogs, enhancing lipophilicity.

- The methylthio group in contributes to higher PSA due to sulfur's polarizability.

Biological Activity

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-fluoroaniline and 2,4-dichloropyrimidine.

- Nucleophilic Aromatic Substitution : 4-Fluoroaniline reacts with 2,4-dichloropyrimidine under basic conditions to form 2-(4-fluorophenyl)pyrimidine.

- Formylation : The resulting compound undergoes formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains, including Enterococcus faecalis . The presence of the aldehyde group may enhance these properties through specific interactions with microbial enzymes or cell structures.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that related pyrimidine derivatives can induce apoptosis in cancer cell lines such as HeLa and K562 while exhibiting low toxicity towards normal cells . The mechanism likely involves the formation of covalent bonds with nucleophilic residues in target proteins, leading to modulation of their activity.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the aldehyde group can participate in covalent bonding, potentially leading to inhibition or activation of target functions .

Case Study: Anticancer Properties

A study highlighted the effectiveness of a pyrimidine derivative with a similar structure in inhibiting gastric adenocarcinoma cell growth. The compound induced significant apoptosis, demonstrating a decrease in viable cells from 93.57% to 60.02% after treatment . This suggests that modifications in the pyrimidine structure can enhance anticancer activity.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of fluorine significantly impacts biological activity. For instance, compounds like 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde exhibit different binding affinities and activities due to the varying electronic effects of halogen substituents.

| Compound | Anticancer Activity | Antimicrobial Activity | Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | Moderate | High | Moderate |

| 2-(4-Methylphenyl)pyrimidine-5-carbaldehyde | Low | Low | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a multi-step synthesis involving substituted pyridines and fluorophenyl precursors under basic conditions (e.g., NaOH in dichloromethane). Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling). Yield improvements (70–85%) are achieved by controlled addition of aldehydes and rigorous inert atmosphere maintenance .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm aromatic proton environments and aldehyde functionality.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous fluorophenyl-pyridine derivatives in .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to volatile intermediates ( ).

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent aldehyde oxidation .

- Disposal : Neutralize waste with dilute NaOH, segregate halogenated waste, and partner with certified disposal agencies (per guidelines) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in downstream applications?

- Methodological Answer : Substituents alter electron density at the pyrimidine core, affecting nucleophilic/electrophilic behavior. For example:

- Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the aldehyde, favoring Schiff base formation ().

- Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility. Computational studies (DFT) can map charge distribution, while Hammett plots correlate σ values with reaction rates .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. Strategies include:

- Standardized Assays : Replicate studies under uniform conditions (e.g., MIC testing at pH 7.4).

- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 4-chloro vs. 4-fluoro derivatives) to isolate substituent effects. highlights how microbial activity varies with pyridine substituents .

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., ’s pharmacological data) .

Q. What advanced strategies improve catalytic efficiency in synthesizing derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 100°C) .

- Flow Chemistry : Enhances scalability and reduces byproducts via continuous reagent mixing.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) yield enantiopure intermediates for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.